molecular formula C8H9NO2 B1268289 1-(4-Amino-2-hydroxyphenyl)ethanone CAS No. 2476-29-1

1-(4-Amino-2-hydroxyphenyl)ethanone

Cat. No. B1268289
CAS RN: 2476-29-1
M. Wt: 151.16 g/mol
InChI Key: QQZFVONVJPXCSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-(4-Amino-2-hydroxyphenyl)ethanone, such as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, involves processes like the Ullmann reaction, which can yield unexpected by-products, indicating the complexity and challenges in the synthesis pathways of these compounds (Manzano, Baggio, & Cukiernik, 2015). Additionally, compounds like 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone have been prepared by refluxing with glacial acetic acid, showcasing the versatility in synthetic strategies for related compounds (V., N., & K., 2022).

Molecular Structure Analysis

The molecular structure of related compounds, like 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, shows marked differences in spatial arrangements between polymorphs, influencing their packing schemes. This variability highlights the significance of molecular structure in determining the physical properties and potential applications of such compounds (Suarez et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 1-(4-Amino-2-hydroxyphenyl)ethanone derivatives include cyclization reactions, as observed with 2-azido-1-(2-hydroxyphenyl)ethanones, which can lead to the formation of novel compounds under catalyzed conditions (Meng, Ge, Yang, & Wang, 2011). Such reactions underscore the reactivity and potential utility of these compounds in synthetic chemistry.

Physical Properties Analysis

The physical properties, including crystal structure and thermal behavior, are crucial for understanding the stability and application potential of these compounds. Studies on similar compounds reveal the importance of noncovalent interactions and polymorphism in determining the physical properties (Suarez et al., 2017).

Chemical Properties Analysis

Chemical properties, particularly reactivity towards various reagents and conditions, define the applicability of 1-(4-Amino-2-hydroxyphenyl)ethanone derivatives in chemical syntheses. The electrochemical synthesis and reactions with nucleophiles highlight the diverse chemical behavior and potential for generating new compounds with unique properties (Amani & Nematollahi, 2012).

Scientific Research Applications

  • Specific Scientific Field: Microbiology
  • Summary of the Application: 1-(4-Amino-2-hydroxyphenyl)ethanone (AHE) has been identified as a quorum sensing (QS) inhibitor against Pseudomonas aeruginosa, a notorious opportunistic pathogen . QS is a system that bacteria use to coordinate their behavior by secreting autoinducers .
  • Methods of Application or Experimental Procedures: AHE was isolated from the metabolites of Phomopsis liquidambari S47, an endophytic fungus. The researchers exposed Pseudomonas aeruginosa PAO1 to AHE at sub-MIC concentrations and observed notable suppression in the secretion of acyl-homoserine lactones and virulence factors . They performed magnetic resonance imaging-based metabolomic analysis to investigate the metabolic variations of P. aeruginosa PAO1 exposed to AHE .
  • Results or Outcomes: The AHE treatment created a disturbance in the QS system by suppressing the expressions of QS-related genes. This disturbed QS system resulted in the inhibited activity of antioxidant enzymes and thus enhanced oxidative stress. The vegetable infection assay showed that the virulence of P. aeroginosa PAO1 was attenuated, which could be due to the impacts on the amino acid and nucleotide metabolism by enhanced oxidative stress .

Safety And Hazards

When handling 1-(4-Amino-2-hydroxyphenyl)ethanone, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The compound has potential to become an antivirulence “agent” to tackle Pseudomonas aeruginosa infection . Its lipid-lowing activity also suggests potential for designing new lipid regulation agents .

properties

IUPAC Name

1-(4-amino-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZFVONVJPXCSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332629
Record name 1-(4-Amino-2-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-2-hydroxyphenyl)ethanone

CAS RN

2476-29-1
Record name 1-(4-Amino-2-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Amino-2'-hydroxyacetophenone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
JW Zhou, AQ Jia, H Jiang, PL Li, H Chen… - Applied Microbiology …, 2021 - Springer
Phomopsis liquidambari S47 is an endophytic fungus isolated from the leaves of Punica granatum. Here, we are the first to report a quorum sensing (QS) inhibitor 1-(4-amino-2-…
Number of citations: 12 link.springer.com
JW Zhou, AQ Jia, XJ Tan, H Chen, B Sun… - Frontiers in …, 2020 - frontiersin.org
The impact of 1-(4-amino-2-hydroxyphenyl)ethanone (AHPE) from the metabolites of endophytic fungus Phomopsis liquidambari on quorum sensing (QS) of Agrobacterium tumefaciens …
Number of citations: 8 www.frontiersin.org
R Martin - 2013 - books.google.com
To fmds one's bearings through the luxuriant forest of organic chemistry, sure guide marks are needed. Robert Martin's book is one of these most useful reference marks for each …
Number of citations: 9 books.google.com
Q Li, S Mao, H Wang, X Ye - Marine Drugs, 2022 - mdpi.com
The survival selection pressure caused by antibiotic-mediated bactericidal and bacteriostatic activity is one of the important inducements for bacteria to develop drug resistance. …
Number of citations: 14 www.mdpi.com
MM Saleh, M Ramadan, I Zaki… - Octahedron Drug Research, 2023 - journals.ekb.eg
Quorum-sensing is a phenomenon of intercellular messages in microorganisms through secretion of small signaling molecules, which spread between cells, facilitating communication, …
Number of citations: 5 journals.ekb.eg
R Martin, R Martin - Handbook of Hydroxyacetophenones, 1997 - Springer
-Preparation by reaction of chlorine on the 2, 5-dihydroxyacetophenone in chloroform solution containing a drop of triethylamine, under UV light, at 0 (50%)[761].-Preparation by …
Number of citations: 2 link.springer.com
AY Moussa - 2023 - researchsquare.com
Multidrug resistance is growing at an alarming rate risking the loss of lives of more than 10 million people per year by 2050. Solutions include rational use of antibiotics and more …
Number of citations: 2 www.researchsquare.com
KZ Xu, XJ Tan, ZY Chang, JJ Li, AQ Jia - LWT, 2022 - Elsevier
Multi-drug resistant bacteria have been paying increasing attentions. Quorum sensing (QS) and QS-associated biofilms are showing the vital reasons for antibiotics resistant. In this study…
Number of citations: 8 www.sciencedirect.com
AR Zhumakayev, M Varga, M Vörös… - Frontiers in Plant …, 2022 - frontiersin.org
The utilization of microorganisms with biocontrol activity against fungal and bacterial pathogens of plants is recognized as a promising, effective, and environment-friendly strategy to …
Number of citations: 1 www.frontiersin.org
B Hamrita, E Noumi, F Hafi, F Nazzaro… - Iranian Journal of …, 2022 - ncbi.nlm.nih.gov
Materials and Methods: Antibacterial and antifungal activities were performed against thirteen bacteria and five fungal pathogens. Ultra-high performance liquid chromatography was …
Number of citations: 2 www.ncbi.nlm.nih.gov

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